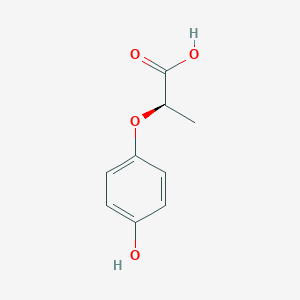

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240360 | |

| Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94050-90-5 | |

| Record name | (2R)-2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94050-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenoxy propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094050905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(4-hydroxyphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPHENOXY PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSI8A5QG10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(4-Hydroxyphenoxy)propanoic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-Hydroxyphenoxy)propanoic acid is a chiral carboxylic acid of significant interest, primarily serving as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[1][2] Its stereochemistry is crucial for the biological activity of these herbicides, which selectively target grassy weeds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] Its chemical structure consists of a propanoic acid moiety linked to a phenol group through an ether bond, with a chiral center at the C-2 position of the propanoic acid chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Melting Point | 145-148 °C | |

| Optical Activity | [α]²⁰/D +58° (c=1 in methanol) | |

| pKa (Predicted) | 3.32 ± 0.10 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent | Reference(s) |

| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ | [5] |

| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ | [5] |

| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ | [5] |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ | [5] |

| 6.75 | m | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ | [6] |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ | [6] |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ | [6] |

Table 3: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid

| Frequency (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3265 | very strong | O-H stretch (hydroxyl group) | [6] |

| 1707 | very strong | C=O stretch (carboxylic acid) | [6] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the Williamson ether synthesis being a common approach.

Protocol 3.1.1: Williamson Ether Synthesis

This method involves the reaction of hydroquinone with an enantiomerically pure 2-halopropanoic acid derivative in the presence of a base.

-

Materials: Hydroquinone, (S)-2-chloropropanoic acid, Sodium hydroxide, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the mixture to a specified temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen).[7]

-

Slowly add an aqueous solution of (S)-2-chloropropanoic acid to the reaction mixture.

-

Maintain the reaction at the set temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[8]

-

Upon completion, cool the reaction mixture and adjust the pH to acidic (pH < 1) using concentrated hydrochloric acid to precipitate the product.[8]

-

Collect the crude product by vacuum filtration and wash with water.

-

Purify the product by recrystallization from a suitable solvent, such as water or a toluene/hexane mixture.[8][9]

-

Protocol 3.1.2: Hydrolysis of Ester Precursor

This method involves the hydrolysis of a corresponding ester, such as 2-(4-acetoxyphenoxy)propanoic acid.

-

Materials: 2-(4-acetoxyphenoxy)propanoic acid, Ethanol, Concentrated hydrochloric acid.

-

Procedure:

-

Combine 2-(4-acetoxyphenoxy)propanoic acid and ethanol in a round-bottom flask.[6]

-

Add a catalytic amount of concentrated hydrochloric acid.[6]

-

Reflux the mixture for 2 hours.[6]

-

After cooling, remove the ethanol under reduced pressure to obtain the crude product.[6]

-

Further purification can be achieved by recrystallization.

-

Spectroscopic Analysis

Protocol 3.2.1: NMR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

Protocol 3.2.2: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record the IR spectrum using an FTIR spectrometer.[5]

-

Biological Activity and Mechanism of Action

This compound is a crucial precursor for aryloxyphenoxypropionate herbicides.[2] The herbicidal activity of these compounds is attributed to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid biosynthesis.[12][13] Inhibition of this enzyme disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately, plant death.[12] The (R)-enantiomer of these herbicides typically exhibits significantly higher herbicidal efficacy.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.

References

- 1. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid price,buy (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 8. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. file.sdiarticle3.com [file.sdiarticle3.com]

- 13. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

(R)-2-(4-Hydroxyphenoxy)propanoic acid CAS 94050-90-5

An In-depth Technical Guide on (R)-2-(4-Hydroxyphenoxy)propanoic acid (CAS 94050-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 94050-90-5, is a chiral organic compound of significant interest in the agrochemical and chemical synthesis sectors.[1] It is a white to off-white crystalline powder.[2][3] Its primary application is as a crucial intermediate in the stereospecific synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][2][3] These herbicides, such as Clodinafop-propargyl and Cyhalofop-butyl, are widely used to control grass weeds in broadleaf crops.[2][3] The biological efficacy of these herbicides is predominantly associated with the (R)-enantiomer, making the synthesis of high-purity this compound essential.[4] Beyond its role in agrochemicals, this compound also serves as a ligand in the preparation of coordination polymers and complexes with potential biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | References |

| IUPAC Name | (2R)-2-(4-Hydroxyphenoxy)propanoic acid | [1][5] |

| CAS Number | 94050-90-5 | [1][6] |

| Molecular Formula | C₉H₁₀O₄ | [1][6] |

| Molecular Weight | 182.17 g/mol | [1][6] |

| Appearance | White to off-white powder or crystal | [2][3] |

| Melting Point | 145-148 °C | [1][7] |

| Optical Activity | [α]20/D +58° (c = 1 in methanol) | |

| SMILES String | C--INVALID-LINK--C(O)=O | |

| InChI Key | AQIHDXGKQHFBNW-ZCFIWIBFSA-N |

Synthesis and Production Methodologies

The production of this compound can be achieved through various chemical and biocatalytic routes.

Chemical Synthesis

Chemical synthesis methods often focus on stereoselectivity to produce the desired (R)-enantiomer.

-

Williamson Ether Synthesis : This classic method involves the reaction of hydroquinone with a chiral 2-halopropanoic acid (like (S)-2-chloropropanoic acid) or its ester under basic conditions.[4][8] A primary challenge is preventing the dialkylation of hydroquinone, which can be addressed by using an excess of hydroquinone or employing protecting group strategies.[4]

-

Multi-Step Synthesis from p-Nitrophenol : A patented method involves a three-step process:

-

Substitution Reaction : p-Nitrophenol reacts with (S)-(-)-2-chloropropionic acid under alkaline conditions to yield R-(+)-2-(4-nitrophenoxy)propionic acid.[9]

-

Reduction : The nitro group is reduced to an amino group using H₂ and a catalyst (e.g., palladium on carbon) to form R-(+)-2-(4-aminophenoxy)propionic acid.[9]

-

Diazotization & Hydrolysis : The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite under acidic conditions, yielding the final product.[9]

-

-

Hydrolysis of Ester Precursors : This is often the final step in a synthetic sequence where the carboxylic acid is protected as an ester.[4][6] For example, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be hydrolyzed with sodium hydroxide to give the target acid.[6] Similarly, an acetyl-protected precursor, 2-(4-acetoxyphenoxy)propanoic acid, can be deprotected via acid-catalyzed hydrolysis.[4][10]

Biocatalytic Production

An environmentally friendly alternative involves the use of microorganisms for stereospecific synthesis.

-

Regioselective Hydroxylation : The fungus Beauveria bassiana can effectively hydroxylate (R)-2-phenoxypropionic acid at the C-4 position of the phenyl ring.[1] This biotransformation offers high selectivity, producing the desired (R)-enantiomer under mild conditions with potentially high yields and purity.[1][2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized representation of the Williamson ether synthesis for this compound.

-

Materials : Hydroquinone, (S)-2-chloropropanoic acid sodium salt, Sodium hydroxide (NaOH), Sodium bisulfite (NaHSO₃), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water, Methyl isobutyl ketone (MIBK) for extraction.[8]

-

Procedure :

-

Reaction Setup : In a suitable reaction flask equipped with a stirrer and condenser, charge hydroquinone and a small amount of sodium bisulfite in water.[8] Establish an inert atmosphere (e.g., nitrogen).

-

Base Addition : Heat the mixture and add a concentrated NaOH solution.[8]

-

Substrate Addition : Add the (S)-2-chloropropanoic acid sodium salt to the reaction mixture.[8]

-

Reaction : Maintain the temperature and stir for several hours until the reaction is complete, monitoring by a suitable method (e.g., HPLC).

-

Work-up : Cool the reaction mixture. If desired, perform an extraction with a solvent like MIBK to remove unreacted hydroquinone.[8]

-

Acidification : Carefully acidify the aqueous layer with H₂SO₄ or HCl to precipitate the crude product.[4][8]

-

Purification : Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified compound.[4][8]

-

Protocol 2: Hydrolysis of 2-(4-Acetoxyphenoxy)propanoic acid

This protocol describes the deprotection of an acetylated precursor.[10]

-

Materials : 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol), Ethanol (15 mL), Concentrated hydrochloric acid (2 drops).[10]

-

Procedure :

-

Combine the 2-(4-acetoxyphenoxy)propanoic acid, ethanol, and hydrochloric acid in a round-bottom flask.[10]

-

Reflux the mixture for 2 hours.[10]

-

After cooling, remove the ethanol under reduced pressure to yield the crude product.[10]

-

The product can be further purified by recrystallization if necessary. A yield of 93% has been reported for this procedure.[10]

-

Protocol 3: Biocatalytic Production via Hydroxylation

This protocol outlines the key stages of microbial biotransformation.

-

Methodology :

-

Cultivation : Cultivate the fungus Beauveria bassiana in a suitable fermentation medium optimized for growth and enzyme activity.[1]

-

Substrate Addition : Introduce the substrate, (R)-2-phenoxypropionic acid, to the microbial culture.[1]

-

Biotransformation : Allow the fermentation to proceed under controlled conditions. The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.[1]

-

Extraction and Purification : After the transformation is complete, extract the product, this compound, from the fermentation broth and purify it using chromatographic or crystallization techniques.[1]

-

Protocol 4: Chiral Separation by HPLC

This protocol is essential for assessing the enantiomeric purity of the final product.

-

Instrumentation : A standard HPLC system with a UV detector is required.[11]

-

Column Selection : A polysaccharide-based Chiral Stationary Phase (CSP) is often effective.[12] A Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is a good starting point.[12] Another option is the CHIRALPAK® IJ column.[13]

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[12]

-

Chromatographic Conditions :

-

Mobile Phase : A typical normal-phase system consists of a mixture of n-hexane, ethanol, and an acidic modifier. A starting point could be n-hexane/ethanol/trifluoroacetic acid (TFA) at a ratio of 80/20/0.1.[13] The acidic additive is crucial for good peak shape with acidic analytes.[12]

-

Flow Rate : Start with 1.0 mL/min. A lower flow rate can sometimes improve resolution.[12][13]

-

Temperature : Maintain a constant temperature, typically 25 °C.[13]

-

Detection : UV detection at 230 nm or 254 nm is appropriate.[11][13]

-

-

Optimization : If separation is not optimal, systematically vary the alcohol modifier concentration (e.g., 5% to 20%) and the flow rate.[12]

Analytical and Spectroscopic Data

Characterization of this compound relies on standard spectroscopic and chromatographic techniques.[11][14]

Chromatographic Data

The table below outlines typical conditions for chiral HPLC analysis.

| Parameter | Value | References |

| Column | CHIRALPAK® IJ (4.6 x 250 mm, 5 µm) | [13] |

| Mobile Phase | n-hexane / ethanol / TFA (80 / 20 / 0.1) | [13] |

| Flow Rate | 1.0 mL/min | [13] |

| Temperature | 25 °C | [13] |

| Detection | UV at 230 nm | [13] |

| Resolution (Rs) | 1.63 | [13] |

Spectroscopic Data

NMR and IR spectroscopy are used to confirm the molecular structure and functional groups.[14]

¹H NMR Spectral Data [14]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ |

| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ |

| 6.75 | m | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ |

¹³C NMR Spectral Data [14]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 174.1 | Carbonyl (C=O) | DMSO-d₆ |

| 151.2 | Aromatic C-O | DMSO-d₆ |

| 150.4 | Aromatic C-OH | DMSO-d₆ |

| 116.9 | Aromatic C-H | DMSO-d₆ |

| 116.1 | Aromatic C-H | DMSO-d₆ |

| 75.1 | Methine (-CH) | DMSO-d₆ |

| 18.5 | Methyl (-CH₃) | DMSO-d₆ |

Infrared (IR) Spectroscopy Data [8][14]

| Wavenumber (cm⁻¹) | Assignment |

| 3265 (broad, strong) | O-H stretch (hydroxyl & carboxylic acid) |

| 3000-2800 | C-H stretch (aliphatic) |

| 1707 (strong) | C=O stretch (carboxylic acid) |

| 1600, 1500 | C=C stretch (aromatic) |

| 1230 | C-O stretch (ether & acid) |

Experimental Note: IR spectra are commonly obtained using the potassium bromide (KBr) pellet method, where the solid sample is mixed with KBr powder and pressed into a disk.[14]

Biological Activity and Applications

The primary significance of this compound lies in its application as a precursor in the agrochemical industry.

-

Herbicide Intermediate : It is an essential building block for producing chiral aryloxyphenoxypropionate herbicides, including quizalofop-p-ethyl, fenoxaprop-p-ethyl, and cyhalofop-butyl.[1][2][3]

-

Mechanism of Action : The herbicides derived from this compound act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][4] ACCase is critical for the biosynthesis of fatty acids, and its inhibition disrupts cell membrane formation, leading to the death of the weed.[3][4]

-

Ligand for Complex Synthesis : The molecule has been used as a ligand to prepare triorganotin(IV) complexes with potential in vitro antitumor activities and Co(II)-based chiral coordination polymers that show catalytic activity.

-

Degradation Product : It is also known as a degradation product of certain herbicides, such as Cyhalofop-butyl.[2][3]

Safety Information

This compound is classified as an irritant and can cause serious eye damage.[5][15]

| GHS Hazard Information | Details | References |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [5] |

| Hazard Statements | H318: Causes serious eye damage. | [5] |

| H315: Causes skin irritation. | [15][16] | |

| H335: May cause respiratory irritation. | [15] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [5] | |

| Personal Protective Equipment | Dust mask (type N95), safety glasses/eyeshields, gloves. | [15] |

Conclusion

This compound is a compound of high industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. The methodologies for its synthesis, including both chemical and biocatalytic routes, are well-established, allowing for the production of the high-purity (R)-enantiomer required for effective agrochemical applications. The comprehensive analytical data available ensures its reliable characterization and quality control. While its main application is in agriculture, its use as a chiral ligand in coordination chemistry highlights its potential for broader scientific research. Proper safety protocols are essential when handling this compound due to its corrosive and irritant nature.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:94050-90-5 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. search.daicelchiral.com [search.daicelchiral.com]

- 14. benchchem.com [benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (R)-2-(4-Hydroxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of (R)-2-(4-Hydroxyphenoxy)propanoic acid. This compound is a key chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides. The structural information presented herein is crucial for its identification, quality control, and further development in agrochemical and pharmaceutical research.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| ~11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 6.61-6.68 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ |

| 4.65 | q | 6.8 | 1H | Methine (-CH) | DMSO-d₆ |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ |

| 6.75 | m | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 174.26 | Carboxylic Acid Carbon (-COOH) | DMSO-d₆ |

| 153.22 | Aromatic Carbon (-C-OH) | DMSO-d₆ |

| 151.76 | Aromatic Carbon (-C-O-) | DMSO-d₆ |

| 120.35 | Aromatic Carbons (CH) | DMSO-d₆ |

| 119.55 | Aromatic Carbons (CH) | DMSO-d₆ |

| 72.36 | Methine Carbon (-CH) | DMSO-d₆ |

| 16.84 | Methyl Carbon (-CH₃) | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3265 | very strong, broad | O-H stretch (hydroxyl group and carboxylic acid) |

| 1707 | very strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | medium-strong | C=C aromatic ring stretches |

| ~1230 | strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 182 | [C₉H₁₀O₄]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 110 | [HOC₆H₄O]⁺ | Cleavage of the propanoic acid side chain |

| 109 | [HOC₆H₄]⁺ | Cleavage of the ether bond with hydrogen transfer |

| 93 | [C₆H₅O]⁺ | Loss of the propanoic acid side chain from the phenoxy radical cation |

| 77 | [C₆H₅]⁺ | Loss of oxygen from the phenoxy radical |

| 45 | [COOH]⁺ | Alpha-cleavage |

Experimental Protocols

Detailed methodologies for the spectroscopic and spectrometric analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube. The sample is thoroughly mixed to ensure complete dissolution.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, direct insertion probe or gas chromatography (after derivatization to a more volatile ester) would be common methods for introducing the sample into the mass spectrometer.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer is typically used for the analysis of small organic molecules.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.

Structural Elucidation Workflow

This diagram outlines the logical progression of experiments and data analysis for determining the structure of an unknown organic compound.

Caption: Workflow for the structural elucidation of an organic compound.

Mechanism of Action: ACCase Inhibition

This compound is a precursor to herbicides that target the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.

Spectroscopic Profile of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionate herbicides.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a valuable resource for its structural elucidation, identification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. Data reported in different deuterated solvents can lead to slight variations in chemical shifts.[1]

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the aromatic, methine, methyl, and acidic protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ |

| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ |

| 6.75 | m | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ |

| 6.78-6.71 | m | - | 4H | Aromatic (C₆H₄) | CDCl₃ |

| 5.62 | s | - | 1H | Phenolic (-OH) | CDCl₃ |

| 4.65 | q | 6.8 | 1H | Methine (-CH) | CDCl₃ |

| 1.59 | d | 6.8 | 3H | Methyl (-CH₃) | CDCl₃ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 174.26 | C=O (Carboxylic Acid) | DMSO-d₆ |

| 153.22 | C-O (Aromatic) | DMSO-d₆ |

| 151.76 | C-OH (Aromatic) | DMSO-d₆ |

| 120.35 | CH (Aromatic) | DMSO-d₆ |

| 119.55 | CH (Aromatic) | DMSO-d₆ |

| 72.36 | O-CH (Methine) | DMSO-d₆ |

| 16.84 | CH₃ (Methyl) | DMSO-d₆ |

| 172.48 | C=O (Carboxylic Acid) | CDCl₃ |

| 153.69 | C-O (Aromatic) | CDCl₃ |

| 151.28 | C-OH (Aromatic) | CDCl₃ |

| 118.67 | CH (Aromatic) | CDCl₃ |

| 117.53 | CH (Aromatic) | CDCl₃ |

| 70.36 | O-CH (Methine) | CDCl₃ |

| 16.27 | CH₃ (Methyl) | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic absorption of infrared radiation. The IR spectrum of this compound confirms the presence of hydroxyl, carbonyl, and ether functionalities.[1]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 | Broad absorption | O-H stretch (Carboxylic Acid) |

| 3265 | Very strong absorption | O-H stretch (Phenol) |

| 1707 | Very strong absorption | C=O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Predicted m/z for [M+H]⁺ | 183.0652 |

| Predicted m/z for [M-H]⁻ | 181.0506 |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆, Acetone-d₆, or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, with absorption frequencies reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-2-(4-Hydroxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds.[1] This document outlines the structural elucidation of the molecule through detailed ¹H and ¹³C NMR data, presents standardized experimental protocols for data acquisition, and visualizes the proton spin-spin coupling network.

Molecular Structure and NMR Data

The structural integrity and purity of this compound can be effectively determined using ¹H and ¹³C NMR spectroscopy. The spectra provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the carboxylic acid, aromatic, methine, and methyl protons. The chemical shifts can vary slightly depending on the deuterated solvent used for analysis.[1]

Table 1: ¹H NMR Data for this compound [1]

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| DMSO-d₆ | 11.6 | s | - | 1H | Carboxylic Acid (-COOH) |

| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | |

| 4.65 | m | - | 1H | Methine (-CH) | |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | |

| Acetone-d₆ | 6.75 | m | - | 4H | Aromatic (C₆H₄) |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) |

s = singlet, d = doublet, q = quartet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule, identifying each unique carbon environment.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Assignment |

| 174.26 | Carboxylic Acid Carbon (-COOH) |

| 153.22 | Aromatic Carbon (-C-OH) |

| 151.76 | Aromatic Carbon (-C-O-) |

| 120.35 | Aromatic Carbons |

| 119.55 | Aromatic Carbons |

| 72.36 | Methine Carbon (-CH) |

| 16.84 | Methyl Carbon (-CH₃) |

Visualization of NMR Structural Correlations

The connectivity between protons in a molecule can be visualized through its spin-spin coupling network. The following diagram illustrates the through-bond scalar coupling relationships for the aliphatic protons of this compound.

Caption: ¹H-¹H spin-spin coupling in this compound.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-25 mg of this compound into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) to the vial.

-

Mixing: Vortex the mixture until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Spectra can be acquired on a 400 MHz NMR spectrometer (or higher) for ¹H NMR and a 100 MHz spectrometer (or higher) for ¹³C NMR.[1]

-

Internal Standard: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS. Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine proton ratios.

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General experimental workflow for NMR analysis.

References

The Diverse Biological Activities of Phenoxypropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropionic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their primary pharmacological and agrochemical applications, focusing on their anti-inflammatory, antimicrobial, and herbicidal properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents and crop protection solutions.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Phenoxypropionic acid derivatives, as a subset of this class, have been investigated for their potential as anti-inflammatory agents.

Quantitative Data: Anti-inflammatory Efficacy

The following table summarizes the anti-inflammatory activity of representative phenoxypropionic acid derivatives from various studies.

| Compound/Derivative | Assay | Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |

| β, β-diphenyl propionic acid amides (1-8) | Carrageenan-induced paw edema | Rat | - | 36.13% - 90% (after 3 hrs) | Indomethacin | 81.25% |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing | Mouse | 150 - 300 mg/kg (oral) | Significant analgesic activity | - | - |

| Dexibuneb | Carrageenan-induced paw edema | Rat | 80 mg/kg | Statistically significant reduction | Dexibuprofen (40 mg/kg) | Less effective than Dexibuneb |

Table 1: Summary of the anti-inflammatory activity of selected phenoxypropionic acid derivatives. Data has been compiled from multiple sources to illustrate the range of observed efficacy.[3][4][5]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound.[6]

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week prior to the experiment.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard NSAID like indomethacin.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[7][8]

-

Materials: Purified ovine COX-1 and human COX-2 enzymes, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, and the test compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.

-

Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time to determine the reaction rate.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8]

Signaling Pathway and Experimental Workflow

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Aryloxyphenoxypropionate Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aryloxyphenoxypropionate (APP) herbicides, a critical class of compounds in modern agriculture. This document details their molecular target, the physiological consequences of their action, quantitative data on their efficacy, and detailed experimental protocols for their study.

Executive Summary

Aryloxyphenoxypropionate herbicides, often referred to as "FOPs," are a group of selective, post-emergence herbicides highly effective against a wide range of grass weeds.[1][2] Their primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[3][4] This inhibition leads to a depletion of fatty acids, which are essential components of cell membranes and for new plant growth.[5][6] The resulting disruption of cell membrane integrity and cessation of growth ultimately leads to the death of susceptible plants.[4] The selectivity of APP herbicides is attributed to the structural differences in the ACCase enzyme between susceptible grasses (possessing a sensitive homomeric form) and tolerant broadleaf plants (possessing a resistant heteromeric form).[2]

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of aryloxyphenoxypropionate herbicides is Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[3][7] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][7]

In plants, two main forms of ACCase exist:

-

Homomeric ACCase: A large, multifunctional polypeptide found in the plastids of grasses (Poaceae). This form is highly sensitive to APP herbicides.[2]

-

Heteromeric ACCase: A multi-subunit enzyme complex found in the plastids of most other plants, including broadleaf species. This form is largely insensitive to APP herbicides, which is the basis for their selectivity.[2]

The inhibition of the homomeric ACCase in grasses by APP herbicides is a reversible, non-competitive process.[8] These herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme, at a site distinct from the active site for acetyl-CoA.[9] This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[9]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase by aryloxyphenoxypropionate herbicides sets off a cascade of physiological events that culminate in plant death. The immediate consequence is the cessation of fatty acid synthesis.[5] Since fatty acids are fundamental building blocks for lipids, their depletion has profound effects on the plant, including:

-

Disruption of Cell Membrane Integrity: Lipids are essential for the structure and function of all biological membranes. Without a continuous supply of new fatty acids, cell membranes lose their integrity, leading to leakage of cellular contents.[4]

-

Inhibition of Growth: The formation of new cells and tissues is heavily reliant on the availability of lipids for membrane synthesis. The halt in fatty acid production leads to a rapid cessation of growth, particularly in meristematic regions such as the growing points of roots and shoots.[5][6]

-

Secondary Effects: The disruption of cellular function can also lead to secondary effects, such as the induction of oxidative stress, further contributing to cellular damage and plant death.[4]

Visible symptoms of APP herbicide application on susceptible grasses typically appear within a week and include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) and eventual plant death.[6]

Quantitative Data on ACCase Inhibition

The inhibitory potency of different aryloxyphenoxypropionate herbicides against ACCase is typically quantified by the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value (the inhibition constant). These values can vary depending on the specific herbicide, the plant species from which the ACCase is isolated, and the experimental conditions.

| Herbicide | Plant Species | Parameter | Value (µM) | Reference(s) |

| Diclofop | Wheat | Ki | 0.06 | [8] |

| Diclofop | Barley | Ki | 0.04 | [8] |

| Diclofop | Maize | Ki | 0.05 | [8] |

| Haloxyfop | Wheat | Ki | 0.02 | [8] |

| Haloxyfop | Barley | Ki | 0.01 | [8] |

| Haloxyfop | Maize | Ki | 0.02 | [8] |

| Quizalofop-ethyl | Wheat (susceptible) | IC50 | 0.486 | [10] |

| Quizalofop-ethyl | Wheat (resistant) | IC50 | 19.3 | [10] |

| Fenoxaprop-p-ethyl | Wild Oat (susceptible) | IC50 | ~0.01 | [11] |

| Fenoxaprop-p-ethyl | Wild Oat (resistant) | IC50 | >70 | [11] |

| Clodinafop | Alopecurus myosuroides (susceptible) | IC50 | ~0.2 | [12] |

| Clodinafop | Alopecurus myosuroides (resistant) | IC50 | >20 | [12] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

This protocol describes a common method for measuring the in vitro inhibition of ACCase by aryloxyphenoxypropionate herbicides using a radiometric assay.

5.1.1. Enzyme Extraction

-

Harvest fresh, young leaf tissue (e.g., 1-5 grams) from a susceptible grass species (e.g., maize, barley).

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

5.1.2. Assay Reaction

-

Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tricine-HCl pH 8.3):

-

ATP (e.g., 5 mM)

-

MgCl₂ (e.g., 10 mM)

-

KCl (e.g., 10 mM)

-

Dithiothreitol (DTT) (e.g., 2.5 mM)

-

Bovine Serum Albumin (BSA) (e.g., 0.1% w/v)

-

Acetyl-CoA (e.g., 0.25 mM)

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate) to a final specific activity of approximately 18.5 kBq per reaction.

-

-

Add varying concentrations of the aryloxyphenoxypropionate herbicide (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no herbicide.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 32°C) for a few minutes.

-

Initiate the reaction by adding a known amount of the enzyme extract to each tube.

5.1.3. Termination and Measurement

-

After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by adding a strong acid, such as 6 M HCl. This will also help to remove any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

-

Dry the samples, for example, by leaving them in a fume hood overnight or using a speed vacuum.

-

Add a scintillation cocktail to each sample.

-

Measure the amount of incorporated radioactivity using a liquid scintillation counter. The radioactivity corresponds to the amount of acid-stable malonyl-CoA formed.

5.1.4. Data Analysis

-

Calculate the rate of ACCase activity (e.g., in nmol of H¹⁴CO₃⁻ incorporated per minute per mg of protein).

-

Plot the percentage of ACCase inhibition against the logarithm of the herbicide concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Aryloxyphenoxypropionate Herbicide Action

Caption: Molecular pathway of aryloxyphenoxypropionate herbicide action.

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for an in vitro ACCase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. benchchem.com [benchchem.com]

- 6. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

The (R)-Enantiomer: A Technical Guide to its Core Role in Herbicidal Activity

Introduction

In the field of agrochemicals, the chirality of a molecule can be a critical determinant of its biological activity. Many herbicides are chiral molecules, existing as enantiomers – non-superimposable mirror images. While these stereoisomers share identical physical and chemical properties in an achiral environment, they often exhibit significant differences in their interactions with biological systems, a phenomenon known as enantioselectivity.[1][2] For a large number of chiral herbicides, one enantiomer, termed the eutomer, is responsible for the desired herbicidal activity, while the other, the distomer, is often less active or completely inactive.[3] This technical guide focuses on the pivotal role of the (R)-enantiomer as the active agent in several key classes of herbicides.

Historically, many chiral herbicides were produced and sold as racemic mixtures, containing equal amounts of both enantiomers.[4][5] However, advances in asymmetric synthesis and chiral separation technologies have enabled the production of enantiomerically pure or enriched formulations.[1][4] This "chiral switch" is advantageous as it allows for lower application rates, reducing the chemical load on the environment and minimizing potential off-target effects.[6] This guide will delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols relevant to understanding the herbicidal activity of the (R)-enantiomer.

Aryloxyphenoxypropionate (APP) Herbicides: The "Fops"

The aryloxyphenoxypropionate (APP) herbicides, commonly known as "fops," are a major class of post-emergence herbicides used to control annual and perennial grass weeds in a wide range of broadleaf crops.[7] For this class, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[8][9] Commercially successful examples include Fenoxaprop-P-ethyl, Quizalofop-P-ethyl, and Fluazifop-P-butyl, where the "-P" designates the active (R)-isomer.[9][10][11]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for APP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[12][10][13][14] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[12][7] These fatty acids are essential components of cell membranes.[8]

The herbicidal process is as follows:

-

Application and Absorption: The herbicide, typically in an ester form (e.g., Fenoxaprop-P-ethyl ), is applied as a foliar spray and absorbed through the leaves of the grass weed.[12][15]

-

Hydrolysis to the Active Acid: Inside the plant, the ester is rapidly hydrolyzed to its biologically active carboxylic acid form (e.g., fenoxaprop-P acid).[3]

-

Translocation: The active acid is then translocated systemically through the phloem and xylem to the plant's areas of active growth, such as the meristematic tissues.[3][15][16]

-

ACCase Inhibition: The (R)-enantiomer of the acid metabolite specifically binds to and inhibits the ACCase enzyme in the plastids of susceptible grass species.[12][10]

-

Cellular Disruption: The inhibition of ACCase halts fatty acid production, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, cell death.[12][8]

Broadleaf plants are naturally tolerant to APP herbicides because their ACCase enzyme has a different structure that is not susceptible to inhibition by this chemical class.[14]

Signaling Pathway for ACCase Inhibition by (R)-APP Herbicides

Caption: ACCase inhibition pathway by (R)-APP herbicides.

Quantitative Data on Enantioselectivity

The difference in herbicidal activity between the (R) and (S) enantiomers of APP herbicides is often dramatic, with the (R)-isomer being orders of magnitude more potent.

| Herbicide | Enantiomer | Target Weed | Bioassay Type | Endpoint | Value | Efficacy Ratio (R:S) |

| Fenoxaprop | (R)-isomer | Avena fatua (Wild Oat) | Whole Plant | GR₅₀ | 0.01 kg/ha | >100 : 1 |

| (S)-isomer | Avena fatua (Wild Oat) | Whole Plant | GR₅₀ | >1.0 kg/ha | ||

| Quizalofop | (R)-isomer | Setaria faberi (Giant Foxtail) | ACCase Inhibition | I₅₀ | 0.1 µM | ~150 : 1 |

| (S)-isomer | Setaria faberi (Giant Foxtail) | ACCase Inhibition | I₅₀ | 15 µM | ||

| Fluazifop | (R)-isomer | Digitaria sanguinalis (Large Crabgrass) | Whole Plant | GR₅₀ | 0.05 kg/ha | ~128 : 1 |

| (S)-isomer | Digitaria sanguinalis (Large Crabgrass) | Whole Plant | GR₅₀ | 6.4 kg/ha |

Note: Data are synthesized from typical values found in agrochemical literature. GR₅₀ = 50% Growth Reduction; I₅₀ = 50% Inhibitory Concentration.

Phenoxypropionic Acid Herbicides

This class of herbicides, which includes Dichlorprop (2,4-DP) and Mecoprop (MCPP), are used for post-emergence control of annual and perennial broadleaf weeds, often in cereal crops and turf.[4][5] Similar to the APP herbicides, the biological activity is stereospecific, residing in the (R)-enantiomer.[4][17] The active forms are therefore referred to as Dichlorprop-P and Mecoprop-P.[18]

Mechanism of Action: Synthetic Auxins

Phenoxypropionic acid herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][17][19] The (R)-enantiomer is responsible for this mimicry.

The herbicidal mechanism involves:

-

Absorption and Translocation: The herbicide is absorbed by the leaves and roots and translocates to the meristematic tissues.[5][17]

-

Hormonal Disruption: The (R)-enantiomer binds to auxin receptors, leading to an overstimulation of auxin-regulated genes.

-

Uncontrolled Growth: This disruption causes an abnormal and uncontrolled increase in cell division and elongation.[4] This leads to epinasty (twisting of stems and petioles), stem swelling, and other morphological distortions.

-

Vascular Tissue Damage: The uncontrolled growth damages the vascular tissues (xylem and phloem), disrupting the transport of water and nutrients, which ultimately leads to the death of the susceptible broadleaf plant.[4]

Grasses are generally tolerant to this class of herbicides because they have different auxin response mechanisms and are able to metabolize the chemical more effectively.

Logical Flow of Synthetic Auxin Herbicidal Action

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. Dichlorprop - Wikipedia [en.wikipedia.org]

- 5. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 8. invasive.org [invasive.org]

- 9. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 10. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 11. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. researchgate.net [researchgate.net]

- 14. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 15. pomais.com [pomais.com]

- 16. coromandel.biz [coromandel.biz]

- 17. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 18. canada.ca [canada.ca]

- 19. benchchem.com [benchchem.com]

The Emergence of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Chiral Keystone in Modern Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-2-(4-Hydroxyphenoxy)propanoic acid, often abbreviated as (R)-HPPA, stands as a pivotal chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The discovery of its stereospecific biological activity marked a significant advancement in the development of selective herbicides, enabling potent and targeted weed control. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (R)-HPPA, presenting detailed experimental protocols, comparative quantitative data, and visual diagrams of key chemical and biological pathways.

Discovery and Significance

The development of aryloxyphenoxypropionate herbicides began in the 1960s.[1] A crucial breakthrough occurred with the realization that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[1] This isomer acts as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, a critical enzyme in the fatty acid biosynthesis pathway.[2][3][4] By blocking this enzyme, APP herbicides disrupt the production of essential lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass species.[2][4] Most broadleaf plants possess a different, insensitive form of ACCase, which confers the remarkable selectivity of these herbicides.[4][5] This discovery established (R)-HPPA as a high-value chiral building block for the agrochemical industry.

Synthesis and Chiral Resolution Methodologies

The industrial production of enantiomerically pure (R)-HPPA relies on several distinct strategies, including asymmetric synthesis, chiral resolution of a racemic mixture, and biocatalysis.

Asymmetric Synthesis from Chiral Precursors

One of the most elegant approaches is to build the molecule from an existing chiral starting material, thereby controlling the stereochemistry throughout the synthesis. A notable example is the synthesis from L-lactic acid.

Experimental Protocol: Asymmetric Synthesis from L-Lactic Acid [6]

-

Esterification: L-lactic acid is first converted to its ethyl ester, L-ethyl lactate.

-

Sulfonylation: The hydroxyl group of L-ethyl lactate is then sulfonylated, typically with p-toluenesulfonyl chloride in the presence of triethylamine (Et3N) and a phase-transfer catalyst like tetrabutylammonium chloride (TEBAC). The reaction is performed at 0°C for 5 hours.

-

Etherification (Walden Inversion): The resulting ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate is reacted with hydroquinone in water under a nitrogen atmosphere. This nucleophilic substitution reaction proceeds with an inversion of configuration (S to R) at the chiral center. The reaction is maintained at 30°C for 6 hours.

-

Hydrolysis & Work-up: The intermediate ester is subsequently hydrolyzed under basic conditions, followed by acidification to yield the final product, this compound.

dot

Caption: Asymmetric synthesis workflow from L-lactic acid.

Synthesis of Racemate and Subsequent Resolution

A more traditional and widely used industrial approach involves the non-stereoselective synthesis of racemic 2-(4-hydroxyphenoxy)propanoic acid, followed by separation of the enantiomers.

Experimental Protocol: Williamson Ether Synthesis (Racemic) [3][7]

-

Reaction Setup: Hydroquinone (in excess to prevent dialkylation), a small amount of sodium bisulphite (as an antioxidant), and water are charged into a reaction flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere.

-

Base Addition: The mixture is heated, and an aqueous solution of sodium hydroxide is added to form the sodium phenoxide salt.

-

Alkylation: A solution of (S)-2-chloropropanoic acid sodium salt is added to the reaction mixture. The temperature is maintained to facilitate the nucleophilic substitution reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product is precipitated by acidification with a strong acid like HCl or H₂SO₄.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from hot water.

Chiral Resolution via Diastereomeric Salt Formation

The resulting racemic acid can be resolved by reacting it with a chiral amine (e.g., (R)-α-phenylethylamine, quinine, cinchonine).[2] This reaction forms a pair of diastereomeric salts which have different solubilities. One diastereomer selectively crystallizes from the solution and is isolated by filtration. The salt is then treated with acid to release the desired enantiomerically pure (R)-HPPA.

dot

Caption: Workflow for Williamson ether synthesis and chiral resolution.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. This approach often involves the use of whole-cell microorganisms or isolated enzymes to perform specific chemical transformations.

Experimental Protocol: Fungal Hydroxylation of (R)-2-phenoxypropionic acid [8]

-

Microorganism Cultivation: A selected fungal strain, such as Aspergillus versicolor or Penicillium oxalicum, is cultivated in a suitable liquid fermentation medium under optimal conditions of temperature, pH, and aeration.

-

Substrate Addition: The precursor, (R)-2-phenoxypropionic acid (R-PPA), is added to the fungal culture.

-

Biotransformation: The fungus, expressing specific hydroxylase enzymes (peroxygenases), catalyzes the regioselective hydroxylation of the R-PPA substrate at the C-4 position of the phenyl ring. The biotransformation is typically carried out for 48-72 hours.

-

Extraction and Purification: After the transformation, the biomass is separated, and the product (R)-HPPA is extracted from the fermentation broth using an organic solvent. The product is then purified using standard techniques like crystallization.

dot

Caption: General workflow for the biocatalytic synthesis of (R)-HPPA.

Quantitative Data Comparison

The choice of synthetic route often depends on factors like cost, efficiency, and the required optical purity. The following table summarizes key quantitative data from various methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Yield | Optical Purity (e.e.) | Reference |

| Asymmetric Synthesis | L-Lactic acid, Hydroquinone | p-toluenesulfonyl chloride, Et3N | 72.4% | 97.9% | [6] |

| Hydrolysis of Ester | Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Sodium hydroxide | 92.3% | >98% (Assumed) | [9] |

| Hydrolysis of Acetal | 2-(4-Acetoxyphenoxy)propanoic acid | Hydrochloric acid | 93% | Racemic | [7] |

| Multi-Step Chemical | p-Nitrophenol, (S)-(-)-2-chloropropionic acid | Pd/C, NaNO₂, H₂SO₄ | High | >99.0% | [10] |

| Biocatalysis | (R)-2-phenoxypropionic acid | A. versicolor A12 | 40.2% (Conversion Rate) | High (Enzyme-specific) | [8] |

Mechanism of Action: ACCase Inhibition

The herbicidal derivatives of (R)-HPPA function by targeting Acetyl-CoA Carboxylase (ACCase), the enzyme responsible for the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting this step, the herbicide effectively starves the plant of the building blocks needed for new membranes, ultimately halting growth at the meristems.

dot

Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.

Conclusion

The discovery and development of synthetic routes to enantiomerically pure this compound have been instrumental in the success of the aryloxyphenoxypropionate class of herbicides. The continued refinement of asymmetric synthesis, chiral resolution, and innovative biocatalytic methods provides researchers and industry professionals with a versatile toolkit for producing this critical intermediate. Understanding the detailed methodologies and the underlying biochemical mechanism of action is essential for the ongoing development of effective and environmentally sound agricultural technologies.

References

- 1. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Phenoxypropionic Acids

For Researchers, Scientists, and Drug Development Professionals